molecular formula C8H18ClN B3424171 4-Ethylcyclohexan-1-amine hydrochloride CAS No. 33483-67-9

4-Ethylcyclohexan-1-amine hydrochloride

Cat. No.: B3424171
CAS No.: 33483-67-9
M. Wt: 163.69 g/mol
InChI Key: JKKFTHMBRYCGEM-UHFFFAOYSA-N
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Description

4-Ethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of cyclohexanamine, where an ethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide, followed by reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-ethylcyclohexanone in the presence of ammonia. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylcyclohexan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and related industries [3, 5]. It is essentially a cyclohexane ring with an ethyl group at the 4-position and an amine functional group, often used in synthesizing more complex organic molecules.

Scientific Research Applications

This compound serves as a crucial building block in synthesizing complex organic molecules, ligands in coordination chemistry, and novel therapeutic agents in drug development [1, 3].

Organic Chemistry

  • Electrophilic Aminating Reagent : It can be employed as an electrophilic aminating reagent in transition metal-catalyzed C–N bond-forming reactions.
  • Synthesis of Complex Molecules : Utilized as a building block in the synthesis of complex organic molecules.
  • Chiral Synthesis : It is a convenient way to elaborate chiral 4-(2-hydroxyethyl)cyclohexan-1-one .

Biology

  • Biological Activity Studies : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties [3, 4].
  • Interaction Studies : Interaction studies often assess its effects on biological systems to understand its safety profile and efficacy in therapeutic contexts. These studies commonly evaluate its binding affinity, mechanism of action, and potential toxicity.

Medicinal Chemistry

  • Drug Development : It is investigated for potential use in drug development, specifically in designing novel therapeutic agents.
  • Synthesis of Derivatives : It is used to synthesize derivatives of tetrahydro-benzothiophene modulators [1, 8].

Environmental Science

  • Ternary Composite Material : It can be used with β-cyclodextrin to modify graphene oxide to prepare a new type of ternary composite material (β-cyclodextrin/dopamine hydrochloride-graphene oxide, CD-DGO).
  • Adsorption : The material has been shown to have an adsorption effect on sulfonamides antibiotics, with the maximum adsorption capacity of CD-DGO for sulfamethoxazole and sulfadiazine being 144 mg·g −1 and 152 mg·g −1, respectively.

Other Applications

  • Material Science : Potential applications in developing new materials.
  • Specialty Chemicals : Utilized in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : Oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions using hydrogen gas in the presence of a palladium catalyst yield saturated amines.
  • Substitution : The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Mechanism of Action

The mechanism of action of 4-ethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts as a substrate for amine transporters and enzymes involved in amine metabolism. The compound can modulate the activity of these proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylcyclohexan-1-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Biological Activity

4-Ethylcyclohexan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. As a derivative of cyclohexanamine, it possesses structural features that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_9H19_{19}ClN
  • Molecular Weight : 175.71 g/mol

The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological activity.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a diverse range of biological activities:

  • Antimicrobial Activity : Some studies suggest that amine derivatives can possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Antidepressant Effects : Compounds with a similar structure have been explored for their potential antidepressant effects, possibly through modulation of neurotransmitter systems .
  • Neuroprotective Properties : There is emerging evidence that certain amines can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclohexanamine derivatives:

  • A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various cyclohexanamine derivatives, including this compound, showing promising results in terms of their antimicrobial and neuroprotective activities .
  • Another research article focused on the pharmacodynamics of dimethylamine derivatives, revealing their potential in treating infectious diseases and their role as effective tools in drug delivery systems .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
4-Ethylcyclohexan-1-amineAntimicrobial
Dimethylamino derivativesAntidepressant
Cyclohexanamine derivativesNeuroprotective

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Ethyl cyclohexanone and appropriate amines.
  • Reagents : Use of reducing agents such as lithium aluminum hydride (LiAlH4_4) to facilitate the conversion to the amine form.
  • Purification : Crystallization or chromatography techniques are employed to isolate the hydrochloride salt form.

Properties

IUPAC Name

4-ethylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-7-3-5-8(9)6-4-7;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKFTHMBRYCGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638062
Record name 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-27-0, 33483-67-9
Record name Cyclohexanamine, 4-ethyl-, hydrochloride (1:1)
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Record name 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1)
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Record name 4-ethylcyclohexan-1-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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